(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one
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Overview
Description
(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound characterized by the presence of indole and pyrrolo[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the pyrrolo[3,4-c]pyrrole core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the indole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole rings.
Scientific Research Applications
(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one
- This compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both indole and pyrrolo[3,4-c]pyrrole moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H27Cl2N5O |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m0/s1 |
InChI Key |
VSYAAFJHDSVRBY-KXXGJQBSSA-N |
Isomeric SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@H](CC5=CNC6=C5C=CC(=C6)Cl)N |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N |
Origin of Product |
United States |
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